molecular formula C11H13ClN2O B5339046 1-(3-Chloro-4-methylphenyl)-3-cyclopropylurea

1-(3-Chloro-4-methylphenyl)-3-cyclopropylurea

Cat. No.: B5339046
M. Wt: 224.68 g/mol
InChI Key: QMJOOKNZVFNQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-3-cyclopropylurea is an organic compound belonging to the urea derivatives It is characterized by the presence of a chloro-substituted phenyl ring and a cyclopropyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-cyclopropylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

3-Chloro-4-methylphenyl isocyanate+CyclopropylamineThis compound\text{3-Chloro-4-methylphenyl isocyanate} + \text{Cyclopropylamine} \rightarrow \text{this compound} 3-Chloro-4-methylphenyl isocyanate+Cyclopropylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of temperature and pressure to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-cyclopropylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

  • Substitution reactions can yield various substituted phenyl derivatives.
  • Hydrolysis can produce 3-chloro-4-methylphenylamine and cyclopropyl isocyanate.
  • Oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Chlortoluron: Another urea derivative used as a herbicide.

    Diuron: A phenylurea herbicide with similar structural features.

    Monuron: A related compound with herbicidal properties.

Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-cyclopropylurea is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other urea derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-7-2-3-9(6-10(7)12)14-11(15)13-8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJOOKNZVFNQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.